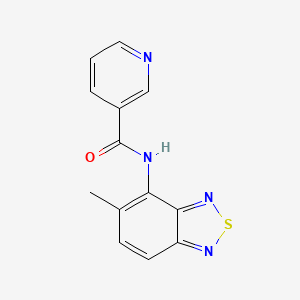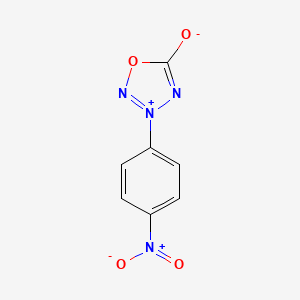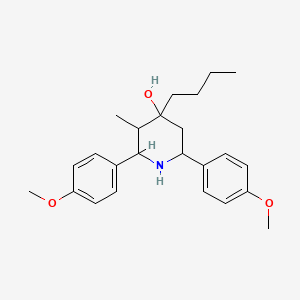![molecular formula C18H18FN3O2 B11109021 N-(2-fluorophenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11109021.png)
N-(2-fluorophenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-FLUOROPHENYL)-2-{2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE: is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenyl group, an isopropylphenyl group, and a hydrazino-oxoacetamide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-{2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-isopropylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation Reaction: The hydrazone is then acylated with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-{2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-FLUOROPHENYL)-2-{2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-{2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-CHLOROPHENYL)-2-{2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE
- **N-(2-BROMOPHENYL)-2-{2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE
Uniqueness
N-(2-FLUOROPHENYL)-2-{2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18FN3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H18FN3O2/c1-12(2)14-9-7-13(8-10-14)11-20-22-18(24)17(23)21-16-6-4-3-5-15(16)19/h3-12H,1-2H3,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
CEJCJHWKFQZLKH-RGVLZGJSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone]](/img/structure/B11108942.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11108958.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11108962.png)
![1,5-diphenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108964.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11108966.png)
boron](/img/structure/B11108968.png)


![3-{[(4-Methylphenyl)sulfonyl]amino}propyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate](/img/structure/B11108989.png)
![1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B11108990.png)
![1-[(2-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11108993.png)
![N'-[(2E)-butan-2-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide](/img/structure/B11109006.png)
![4-[(E)-{[4-(Diethylamino)phenyl]methylidene}amino]benzoic acid](/img/structure/B11109013.png)

